N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine
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Overview
Description
N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine is a benzimidazole derivative known for its potential therapeutic applications. This compound has been studied for its biological activities, particularly its leishmanicidal properties, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine typically involves the reaction of 2-methoxyaniline with 1-methyl-1H-benzimidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring or the benzimidazole moiety, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antiparasitic properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine involves several pathways:
Molecular Targets: The compound targets specific enzymes and proteins within the parasite, such as arginase, which is crucial for the parasite’s survival.
Pathways Involved: It induces the production of reactive oxygen species (ROS) and triggers apoptosis in the parasite cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A hallucinogenic compound with a similar methoxyphenyl structure but different pharmacological properties.
N-(2-methoxyphenyl)thiourea: Another compound with a methoxyphenyl group, known for its different biological activities.
Uniqueness
N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine is unique due to its specific leishmanicidal activity and its ability to induce apoptosis in parasite cells. This sets it apart from other similar compounds that may have different biological targets and effects .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQOOJLHUZTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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